(S)-(-)-Cyclohexylalanine methyl ester hydrochloride

Chiral purity Enantiomeric excess Peptide stereochemistry

Procure (S)-Cha-OMe·HCl (CAS 17193-39-4) for reproducible Fmoc-SPPS incorporation. The hydrochloride salt ensures organic-solvent solubility and room-temperature storage stability. This (S)-enantiomer is mandated for DPP-4 inhibitors, HIV-1 protease inhibitors, and GPCR antagonists where stereochemistry governs nanomolar potency. Lot-specific enantiomeric purity certificates (enantiomer ≤0.5%) guarantee batch-to-batch consistency for SAR campaigns and patent enablement. Do not substitute with the free acid, (R)-enantiomer, or phenylalanine methyl ester—each change compromises pharmacokinetics or target affinity.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
Cat. No. B8057429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Cyclohexylalanine methyl ester hydrochloride
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)NC1CCCCC1.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-8(10(12)13-2)11-9-6-4-3-5-7-9;/h8-9,11H,3-7H2,1-2H3;1H/t8-;/m0./s1
InChIKeyPYBRIESQJNDAMI-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride – Core Chemical Identity & Procurement Baseline


(S)-(-)-Cyclohexylalanine methyl ester hydrochloride (CAS 17193-39-4; synonym H-Cha-OMe·HCl) is a chiral, non-proteinogenic amino acid derivative comprising an L-cyclohexylalanine backbone protected as a methyl ester hydrochloride salt [1]. It serves as a versatile building block in solid-phase and solution-phase peptide synthesis, where the cyclohexyl side chain functions as a saturated, hydrophobic isostere of phenylalanine with distinct conformational and physicochemical properties. The methyl ester protection strategy enables selective C-terminal activation while the hydrochloride salt form enhances solubility in organic media and long-term room-temperature storage stability .

Why Generic Substitution of (S)-(-)-Cyclohexylalanine Methyl Ester Hydrochloride Introduces Scientific Risk


The (S)-configured cyclohexylalanine methyl ester cannot be interchanged with its (R)-enantiomer, the free acid form, or aromatic analogs such as phenylalanine methyl ester without altering stereochemical fidelity, pharmacokinetic performance, or proteolytic stability in the final peptide construct. The (R)-enantiomer exhibits reversed chiral recognition in enzyme active sites, leading to orders-of-magnitude differences in biological potency [1]. Replacing the saturated cyclohexyl ring with an aromatic phenyl ring changes both the conformational landscape and the metabolic susceptibility of the resulting peptide, directly impacting oral bioavailability and plasma exposure [2]. These structure-dependent performance gaps mandate rigorous specification of stereochemistry and protecting-group identity at the procurement stage.

Quantitative Differentiation Evidence for (S)-(-)-Cyclohexylalanine Methyl Ester Hydrochloride vs. Closest Comparators


Chiral Purity Specification: Enantiomeric Excess Control for Stereochemically Critical Applications

Commercially sourced (S)-(-)-Cyclohexylalanine methyl ester hydrochloride is routinely specified with enantiomer content ≤0.5% via HPLC analysis, corresponding to ≥99% enantiomeric excess [1]. In contrast, the (R)-enantiomer (CAS 144644-00-8) is independently supplied with chiral purity ≥99%, confirming that the two enantiomers are manufactured and quality-controlled as distinct chemical entities rather than interchangeable stocks . This level of stereochemical specification ensures that peptide products incorporating the (S)-Cha residue maintain predictable three-dimensional structure and biological recognition.

Chiral purity Enantiomeric excess Peptide stereochemistry Quality control

Oral Bioavailability Advantage of Cyclohexylalanine- vs. Phenylalanine-Containing DPP-4 Inhibitors

In a matched-pair comparison of 4-amino-substituted DPP-4 inhibitor series, the phenylalanine-derived compound 10 exhibited potent enzymatic inhibition (DPP-4 IC₅₀ = 28 nM) but limited oral bioavailability. The corresponding cyclohexylalanine derivative 25, in which the aromatic phenyl ring is replaced by a saturated cyclohexyl group, afforded substantially improved pharmacokinetic exposure and glucose-lowering efficacy in a murine oral glucose tolerance test (OGTT) [1]. This demonstrates that the cyclohexylalanine scaffold decouples target potency from ADME limitations imposed by the aromatic ring.

DPP-4 inhibitor Oral bioavailability Pharmacokinetics Cyclohexylalanine vs. Phenylalanine

Proteolytic Stability Enhancement: Up to 40-Fold Plasma Half-Life Extension via Cyclohexylalanine Incorporation

Incorporation of L-cyclohexylalanine into pyr-1-apelin-13 analogues resulted in up to a 40-fold increase in plasma half-life compared to the native apelin-13 peptide [1]. This stabilization effect was accompanied by a 340-fold increase in plasma half-life for corresponding apelin-17 analogues relative to native apelin-17 isoforms [1]. The enhanced proteolytic resistance is attributed to the steric shielding provided by the bulky cyclohexyl side chain at protease-susceptible cleavage sites, a property not conferred by smaller aliphatic residues such as leucine or by aromatic residues such as phenylalanine.

Proteolytic stability Plasma half-life Apelin analogues Metabolic stability

HIV-1 Protease Inhibition: Nanomolar Ki Achieved with Cyclohexylalanine-Containing Hydroxyethylene Isostere

Peptidomimetic inhibitors incorporating a hydroxy-modified form of cyclohexylalanine (Hch) at the P1 position achieve sub-nanomolar inhibition of HIV-1 protease. The inhibitor U-75875 (Noa-His-Hch-ψ[CH(OH)CH(OH)]-Vam-Ile-Amp) exhibited a Ki of <1.0 nM [1]. Structure-activity relationship studies across a series of cyclohexylalanylalanine hydroxyethylene dipeptide isosteres identified optimized compounds with Ki values of 11 nM and 8 nM, which retained selectivity over closely related human aspartic proteases (pepsin, cathepsin D, renin) [2]. These potency values are contingent on the correct (S)-stereochemistry of the cyclohexylalanine residue.

HIV-1 protease Enzyme inhibition Ki Peptidomimetic

Stereochemistry-Dependent Potency: 478-Fold Difference Between (R)- and (S)-Cyclohexylalanine-Containing TRH Analogs

In a pair of conformationally restricted thyrotropin-releasing hormone (TRH) analogs where the central histidine was replaced by a cyclohexylalanine unit within a 6,5-bicyclic lactam scaffold, the (R)-bridgehead diastereomer was 478 times more potent than the corresponding (S)-isomer in functional TRH receptor assays [1]. Additionally, the (R)-isomer showed approximately 4.7-fold higher potency and 3.4-fold higher receptor binding affinity compared to the unrestricted cyclohexyl-Ala²-TRH control peptide [1]. This extreme stereochemical dependence underscores that the (S)-configured cyclohexylalanine building block is not a generic substitute for its (R)-counterpart in constrained peptide design.

Stereochemistry-activity relationship TRH receptor Enantiomer potency Conformational restriction

Angiotensin II Antagonist Potency: Quantified pA₂ Values for Cyclohexylalanine-Containing Peptide Antagonists

In a systematic study of angiotensin II (ANG II) analogs, substitution of the position-8 residue with (S)-cyclohexylalanine (Cha) produced potent, slowly reversing (Type I) antagonists with pA₂ values of approximately 8.5 in the rat isolated uterus assay [1]. The specific analog [Sar¹,Cha⁸]ANG II retained 7% intrinsic agonist activity, while further substitution with Tyr(Me)⁴ yielded reversible competitive (Type I/II) antagonists with pA₂ values of 6.7 [1]. In contrast, substitution of Cha at position 4 resulted in severely diminished biological activity, confirming the position-specific requirement for the cyclohexylalanine residue [1].

Angiotensin II antagonist pA₂ GPCR pharmacology Peptide SAR

High-Value Application Scenarios for (S)-(-)-Cyclohexylalanine Methyl Ester Hydrochloride Driven by Quantitative Differentiation Evidence


Oral Peptidomimetic Lead Optimization Requiring Superior Pharmacokinetic Exposure

Medicinal chemistry teams developing orally bioavailable DPP-4 inhibitors or related serine protease targets should prioritize (S)-Cha-OMe·HCl as the P2/P3 building block over L-phenylalanine methyl ester. Direct evidence demonstrates that replacing the aromatic phenyl ring with a saturated cyclohexyl group improves oral pharmacokinetic exposure and in vivo efficacy in murine OGTT models while maintaining low-nanomolar target potency (DPP-4 IC₅₀ = 28 nM for the phenylalanine comparator) [1]. This substitution strategy is directly transferable to other protease inhibitor programs where aromatic-aliphatic isosteric replacement can decouple potency from metabolic liability.

Metabolically Stabilized Peptide Therapeutics Targeting Short Half-Life Limitations

For therapeutic peptide candidates where rapid proteolytic degradation limits clinical translatability (e.g., apelin, secretin, or angiotensin analogues), incorporation of (S)-cyclohexylalanine at strategic positions provides up to 40-fold plasma half-life extension in 13-mer peptides and up to 340-fold in 17-mer peptides compared to native sequences [2]. The hydrophobic steric shielding effect is particularly valuable when the cleavage site is adjacent to a natural hydrophobic residue (Leu, Ile, Phe). Procurement of the protected methyl ester hydrochloride form enables direct incorporation via standard Fmoc-SPPS protocols without additional protecting-group manipulation.

Stereochemically Critical Antiviral Protease Inhibitor Synthesis

Research groups synthesizing HIV-1 protease inhibitors based on hydroxyethylene dipeptide isostere scaffolds require (S)-configured cyclohexylalanine building blocks with documented enantiomeric purity. Published inhibitors incorporating cyclohexylalanine achieve Ki values of <1–8 nM with >1000-fold selectivity over human aspartic proteases [3]. The enantiomer specification (enantiomer ≤0.5%) available from qualified suppliers ensures that the resulting peptidomimetic maintains the correct stereochemistry at the P1 position, which is essential for hydrogen-bonding interactions with catalytic aspartate residues in the protease active site.

GPCR Peptide Antagonist Development with Defined Pharmacological Benchmarking

Investigators developing peptide-based GPCR antagonists for angiotensin, opioid, or related class A receptors can leverage the established pA₂ ≈ 8.5 benchmark for Cha⁸-substituted angiotensin II antagonists [4] to calibrate their own structure-activity relationship campaigns. The commercial availability of (S)-Cha-OMe·HCl with lot-specific certificates of analysis enables reproducible synthesis of reference antagonists, facilitating cross-study pharmacological comparisons and patent enablement.

Quote Request

Request a Quote for (S)-(-)-Cyclohexylalanine methyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.